molecular formula C7H8BrN3O2 B3283682 Benzenemethanamine, 2-amino-3-bromo-5-nitro- CAS No. 771579-78-3

Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Cat. No.: B3283682
CAS No.: 771579-78-3
M. Wt: 246.06 g/mol
InChI Key: NILKDFOQJZBCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanamine, 2-amino-3-bromo-5-nitro- is a useful research compound. Its molecular formula is C7H8BrN3O2 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, 2-amino-3-bromo-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 2-amino-3-bromo-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-6-bromo-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,3,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILKDFOQJZBCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Context and Significance of Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Structural Classification and General Academic Relevance within Substituted Aromatic Amine Chemistry

Benzenemethanamine, 2-amino-3-bromo-5-nitro- is classified as a polysubstituted aromatic amine. More specifically, it is a derivative of benzenemethanamine (also known as benzylamine), featuring three distinct substituents on the aromatic ring: an amino (-NH2) group, a bromine (-Br) atom, and a nitro (-NO2) group. The presence of both an amino group directly attached to the benzene (B151609) ring and a primary amine in the benzylic position makes it a diamine with both aromatic and aliphatic amine characteristics.

The academic relevance of such a structure is multifaceted. Substituted aromatic amines are fundamental building blocks in the synthesis of a wide range of organic compounds. They are prevalent in pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of this compound, with its combination of electron-donating (amino) and electron-withdrawing (nitro, bromo) groups, creates a unique electronic environment on the aromatic ring, which is of significant interest for studying reaction mechanisms and structure-activity relationships.

Strategic Importance of the Substituted Benzenemethanamine Scaffold in Contemporary Chemical Synthesis

The benzenemethanamine scaffold is of considerable strategic importance in contemporary chemical synthesis, primarily due to its prevalence in biologically active molecules. Benzylamines are key intermediates in the preparation of a variety of pharmaceuticals, including analgesics, anti-inflammatory agents, and antimycobacterial agents. acs.org The ability to introduce multiple substituents onto the aromatic ring of the benzenemethanamine core allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of drug design and development.

The presence of multiple functional groups, as seen in Benzenemethanamine, 2-amino-3-bromo-5-nitro-, offers several handles for further chemical transformations. The primary amine of the methanamine group can readily undergo reactions such as N-alkylation and acylation, while the aromatic amino group can be diazotized and converted into a wide array of other functional groups. The nitro group can be reduced to an amino group, providing another site for modification. This versatility makes the substituted benzenemethanamine scaffold a valuable platform for the generation of diverse chemical libraries for high-throughput screening.

Overview of Established Methodologies for Related Highly Substituted Aromatic Systems

The synthesis of highly substituted aromatic systems like Benzenemethanamine, 2-amino-3-bromo-5-nitro- presents a significant challenge in organic synthesis, requiring careful strategic planning to control regioselectivity. Generally, the synthesis of polysubstituted arenes relies on a sequence of electrophilic aromatic substitution reactions, with the order of these reactions being crucial to achieving the desired substitution pattern. rsc.org

Several established methodologies can be envisioned for the synthesis of this target molecule, primarily revolving around the directing effects of the substituents. The directing effects of common functional groups are summarized in the table below:

SubstituentElectronic EffectDirecting Effect
-NH2 (Amino)ActivatingOrtho, Para
-Br (Bromo)DeactivatingOrtho, Para
-NO2 (Nitro)DeactivatingMeta

A plausible synthetic approach would involve a multi-step sequence starting from a simpler substituted benzene derivative. For instance, one could begin with a nitration reaction on a suitable precursor, followed by bromination and then introduction of the amino and methanamine functionalities. The challenge lies in the potential for multiple isomers to be formed at each step, necessitating careful control of reaction conditions and often requiring purification of the desired isomer.

Organocatalytic benzannulation reactions have also emerged as a powerful tool for the construction of polysubstituted arenes from acyclic precursors, offering alternative and often more regioselective routes. nih.gov

Current Research Gaps and Motivations for In-depth Investigation of Benzenemethanamine, 2-amino-3-bromo-5-nitro-

A thorough review of the chemical literature indicates a significant research gap concerning the specific compound Benzenemethanamine, 2-amino-3-bromo-5-nitro-. There is a lack of published data on its synthesis, spectroscopic characterization, crystal structure, and reactivity. This absence of information provides a strong motivation for its in-depth investigation.

The primary motivations for studying this molecule include:

Exploration of Novel Synthetic Routes: The development of an efficient and selective synthesis for this compound would be a valuable contribution to the field of synthetic methodology. Overcoming the challenges associated with controlling the regiochemistry of this specific substitution pattern would provide insights applicable to the synthesis of other complex aromatic compounds.

Investigation of Physicochemical Properties: The unique combination of electron-donating and electron-withdrawing groups is expected to impart interesting electronic and spectroscopic properties to the molecule. A detailed study of these properties would enhance the fundamental understanding of structure-property relationships in polysubstituted aromatic systems.

Potential Biological Activity: Given the prevalence of the substituted benzenemethanamine scaffold in medicinal chemistry, this novel compound represents an unexplored candidate for biological screening. wikipedia.org Its unique substitution pattern could lead to novel interactions with biological targets.

Material Science Applications: Polysubstituted aromatic compounds can exhibit interesting optical and electronic properties, making them potential candidates for applications in materials science, such as in the development of novel dyes or electronic materials.

Synthetic Methodologies for Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Retrosynthetic Analysis and Precursor Design Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key bond formations and strategic intermediates.

Identification of Strategic Disconnections Leading to Key Intermediates

The primary strategic disconnections for Benzenemethanamine, 2-amino-3-bromo-5-nitro- involve the carbon-nitrogen and carbon-bromine bonds on the aromatic ring, as well as the aminomethyl group. A plausible retrosynthetic pathway is outlined below:

Target Molecule: Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Disconnection 1 (C-NH2): The final step is envisioned as the reduction of a nitro group to an amine. This is a common and high-yielding transformation. This leads to the precursor: 2,3-dinitro-5-bromobenzylamine. However, a more chemoselective approach would be to reduce a nitro group in the presence of the desired amino group, which is already present. A more logical precursor is 2-amino-3-bromo-5-nitrobenzonitrile, where the nitrile group can be reduced to the aminomethyl group.

Disconnection 2 (C-Br): The bromo group can be introduced via electrophilic aromatic substitution. The directing effects of the existing amino and nitro groups will be crucial here. This points to an intermediate such as 2-amino-5-nitrobenzonitrile.

Disconnection 3 (C-NO2): The nitro group is also introduced by electrophilic aromatic substitution. Starting from 2-aminobenzonitrile, nitration would likely occur at the 5-position due to the ortho,para-directing effect of the amino group.

Disconnection 4 (C-CN): The nitrile group can be introduced via a Sandmeyer reaction from an aniline (B41778) derivative or by nucleophilic substitution on a benzyl (B1604629) halide. A more direct approach starts with a substituted toluene (B28343).

Considering the directing effects, a forward synthesis starting from a simpler substituted benzene (B151609) is more practical to discuss. A logical starting material would be a substituted toluene that can be functionalized step-wise.

Evaluation of Starting Material Availability and Functional Group Compatibility

The selection of a starting material is guided by its commercial availability and the compatibility of its functional groups with the planned reaction sequence. Toluene derivatives are common starting points for the synthesis of benzylamines. For this synthesis, a plausible starting material is 2-amino-5-nitrotoluene. This compound is commercially available and provides a good scaffold for the subsequent bromination and functional group manipulations. The amino group is a strong activating group and ortho,para-directing, while the nitro group is a strong deactivating group and meta-directing.

Multi-Step Synthesis Pathways and Reaction Sequences

A potential multi-step synthesis for Benzenemethanamine, 2-amino-3-bromo-5-nitro- is proposed, starting from a readily available precursor.

Selective Aromatic Nitration Reactions and Regioselectivity Control

While our proposed synthesis begins with a nitrated starting material, it is important to understand the principles of selective nitration. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. youtube.com The regioselectivity is governed by the electronic properties of the substituents already present on the ring.

Activating Groups: Groups such as amino (-NH2), hydroxyl (-OH), and alkyl groups donate electron density to the ring, activating it towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. brainly.in

Deactivating Groups: Groups like nitro (-NO2), carbonyl (-C=O), and sulfonyl (-SO3H) withdraw electron density from the ring, deactivating it and directing incoming electrophiles to the meta position. libretexts.org

Direct nitration of aniline or its derivatives can be problematic, often leading to oxidation and the formation of multiple products. brainly.in To control the reaction, the highly activating amino group is often protected, for example, by acetylation to form an acetanilide. This lessens the activating effect and provides steric hindrance to favor the para product.

Directed Bromination Strategies on Activated and Deactivated Aromatic Rings

With a starting material like 2-amino-5-nitrotoluene, the next step is bromination. The amino group is a powerful ortho,para-director, while the nitro group is a meta-director. The position of bromination will be directed by the stronger activating group, the amino group. The ortho position to the amino group (position 3) is sterically hindered by the adjacent methyl group. The other ortho position is already occupied. Therefore, bromination is expected to occur at the position ortho to the amino group and meta to the nitro group, which is the 3-position.

ReactantReagentProductPosition of BrominationRationale
2-amino-5-nitrotolueneBr2 / Acetic Acid2-amino-3-bromo-5-nitrotoluene3-positionThe strongly activating and ortho,para-directing amino group directs the bromine to the available ortho position.

This selective bromination is a key step in establishing the desired substitution pattern. The use of a mild brominating agent and controlled reaction conditions can help to avoid over-bromination.

Chemoselective Reduction Methodologies for Aromatic Nitro Groups to Amines

The final step in the proposed synthesis is the reduction of the benzylic position, which is not directly addressed by the provided outline but is a necessary transformation from the toluene precursor. This would typically be achieved through radical bromination of the methyl group followed by substitution with an amino group. However, focusing on the provided outline, if we were to have a precursor with two nitro groups, the selective reduction of one nitro group in the presence of another, or in the presence of other reducible functional groups like a bromo group, is a significant challenge in organic synthesis.

A wide array of reagents and methods are available for the reduction of aromatic nitro groups to amines. organic-chemistry.orgwikipedia.org The choice of reducing agent is critical to ensure chemoselectivity, especially when other sensitive functional groups are present. jsynthchem.com

For a molecule containing both a nitro group and a bromo group, a reducing agent that does not cause hydrodebromination is required.

Reducing AgentConditionsSelectivityReference
H2 / Pd-CVariesCan sometimes lead to hydrodehalogenation. youtube.com
Fe / Acetic AcidRefluxGenerally well-tolerated by aryl halides. youtube.com
SnCl2 / HClAcidic mediumEffective for nitro group reduction in the presence of halogens. wikipedia.org
Sodium HydrosulfiteAqueous solutionMild and can be selective. wikipedia.org

Given the presence of the bromo substituent, iron in acetic acid or tin(II) chloride in hydrochloric acid would be suitable choices for the reduction of a nitro group to an amine without affecting the C-Br bond.

Formation of the Benzylic Amine Moiety

The introduction of the aminomethyl group (-CH₂NH₂) onto the 2-amino-3-bromo-5-nitrobenzene scaffold is a critical transformation that can be achieved through several established synthetic routes. The choice of method often depends on the availability of the immediate precursor, which is typically a benzaldehyde (B42025) or a benzonitrile (B105546) derivative.

One of the most direct methods is the reductive amination of a corresponding benzaldehyde, specifically 2-amino-3-bromo-5-nitrobenzaldehyde. This one-pot reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or ammonium (B1175870) salts, to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being common choices due to their selectivity.

Another viable pathway is the reduction of a nitrile (cyanide) group. The synthesis would proceed from 2-amino-3-bromo-5-nitrobenzonitrile. This method is effective for producing primary amines and can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. jsynthchem.com Catalytic hydrogenation using catalysts such as Raney Nickel is often preferred as it proceeds under milder conditions and can be more chemoselective, which is crucial given the presence of other reducible groups like the nitro functionality. commonorganicchemistry.com

A third approach involves the nucleophilic substitution of a benzyl halide. This would start with the synthesis of 1-(halomethyl)-2-amino-3-bromo-5-nitrobenzene. The benzyl halide, typically a bromide for its optimal reactivity, can then react with an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia under pressure.

Protecting Group Strategies for Amine and Hydroxyl Functionalities

The presence of a primary aromatic amine in the molecular structure necessitates a robust protecting group strategy. chemistrytalk.org The amino group is a potent activating group and a nucleophile, which can lead to unwanted side reactions during subsequent synthetic steps, such as nitration, halogenation, or oxidation. youtube.com Protecting the amine as a less reactive functional group, such as an amide, is a common and effective strategy. youtube.comgoogle.com

The acetyl group (Ac) is a frequently used protecting group, introduced by reacting the amine with acetic anhydride (B1165640) or acetyl chloride. youtube.com It is stable under a variety of reaction conditions but can be readily removed by acidic or basic hydrolysis. youtube.com For instance, in the synthesis of related halogenated nitropyridines, the amino group is first acetylated to form an acetamido group to control the regioselectivity of subsequent bromination and nitration steps. google.comgoogleapis.com

Other common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. chemistrytalk.orgtcichemicals.com The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many nucleophilic and basic conditions but is easily cleaved with acid. chemistrytalk.org The Cbz group, installed using benzyl chloroformate, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, a condition that might simultaneously reduce the nitro group, requiring careful planning of the synthetic sequence. tcichemicals.com

Below is a table summarizing common protecting groups for amines relevant to this synthesis.

Protecting GroupReagent for IntroductionCleavage ConditionsStability
Acetyl (Ac) Acetic anhydride, Acetyl chlorideAcidic or basic hydrolysisStable to oxidation and some reductions
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA)Stable to base, hydrogenation
Benzyloxycarbonyl (Cbz) Benzyl chloroformateCatalytic hydrogenation (H₂/Pd)Stable to acid and base

Optimization of Reaction Conditions and Process Parameters

Solvent System Selection and Effects on Reaction Outcome

The choice of solvent is critical in each step of the synthesis. For electrophilic aromatic substitution reactions like bromination and nitration, solvents such as acetic acid or carbon tetrachloride are often used. google.comorgsyn.org In the bromination of 2-aminopyridine, acetic acid serves as a solvent that facilitates the reaction with bromine while managing the reactivity of the substrate. orgsyn.org For reductions, protic solvents like ethanol (B145695) or methanol (B129727) are commonly employed, often in the presence of water. jsynthchem.compatsnap.com For instance, the reduction of nitroaromatics using iron powder is typically carried out in a mixture of ethanol, water, and a small amount of acid. orgsyn.orggoogle.com The use of tetrahydrofuran (B95107) (THF) is common for reactions involving hydrides like LiAlH₄. orgsyn.org The solvent not only affects the solubility of reactants but also influences reaction rates and, in some cases, selectivity.

Reaction TypeCommon SolventsRationale
Bromination Acetic Acid, Carbon TetrachlorideProvides good solubility for reactants and controls reactivity.
Nitration Concentrated Sulfuric AcidActs as both solvent and catalyst.
Metal-mediated Reduction Ethanol/Water, Acetic AcidProtic medium for reactions with metals like Fe or SnCl₂.
Hydride Reduction Tetrahydrofuran (THF), Diethyl EtherAprotic solvents required for reagents like LiAlH₄.
Purification (Recrystallization) Ethyl Acetate (B1210297), Hexanes, EthanolSelected based on the differential solubility of the product and impurities. orgsyn.org

Temperature and Pressure Control for Enhanced Yield and Selectivity

Temperature management is crucial for controlling the regioselectivity and preventing the formation of byproducts. Electrophilic substitution reactions are often conducted at low temperatures to prevent over-reaction. For example, the nitration of 2-amino-5-bromopyridine (B118841) is carried out at 0°C to selectively install the nitro group at the 3-position. orgsyn.org Similarly, bromination reactions may require initial cooling to manage the exothermic nature of the reaction. google.comorgsyn.org Conversely, reduction reactions, such as those using iron powder, may require heating to reflux to drive the reaction to completion. patsnap.com Temperature can also be a determining factor in the reaction pathway, as seen in reactions of 2-aryl-2-bromo-cycloketones where lower temperatures favor nucleophilic substitution while higher temperatures favor rearrangement. rsc.org While most steps in this synthesis are likely conducted at atmospheric pressure, catalytic hydrogenations may require elevated pressures of hydrogen gas to proceed efficiently.

Catalytic Approaches in Specific Reaction Steps (e.g., cross-coupling, reductions)

Catalysis plays a pivotal role, particularly in reduction steps. The selective reduction of the nitro group in the presence of a bromo substituent is a key challenge, as common hydrogenation catalysts like Palladium on carbon (Pd/C) can also promote dehalogenation. commonorganicchemistry.comorganic-chemistry.org

Catalytic Reductions: To avoid the loss of the bromine atom, alternative catalysts or reduction methods are often employed.

Raney Nickel: This catalyst is often used for hydrogenating nitro groups in molecules containing aromatic halogens because it is less prone to causing dehalogenation compared to palladium catalysts. commonorganicchemistry.com

Metal/Acid Systems: Non-catalytic reduction methods using metals such as iron (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) in acidic media are highly effective for the chemoselective reduction of nitro groups while leaving halides and other functional groups intact. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org The reduction of 2-amino-5-bromo-3-nitropyridine, for example, is successfully achieved using reduced iron in a mixture of ethanol, water, and hydrochloric acid. orgsyn.org

Transfer Hydrogenation: This method uses a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or triethylsilane in the presence of a catalyst (e.g., Pd/C or Fe/CaCl₂) and can offer high selectivity for nitro group reduction. organic-chemistry.org

Catalyst / ReagentTarget TransformationAdvantages / Considerations
Raney Nickel Nitro to AmineLower tendency for dehalogenation compared to Pd/C. commonorganicchemistry.com
Fe / Acid Nitro to AmineCost-effective, mild, and highly chemoselective for nitro groups. commonorganicchemistry.com
SnCl₂ Nitro to AmineMild conditions, tolerates many functional groups. commonorganicchemistry.com
Pd/C Nitro/Nitrile to AmineHighly efficient but may cause dehalogenation of aryl bromides. commonorganicchemistry.comorganic-chemistry.org

Cross-Coupling Reactions: While perhaps not the most direct route to the final product, palladium-catalyzed cross-coupling reactions, such as Suzuki or Hiyama couplings, represent powerful tools for constructing the substituted aromatic ring precursor. researchgate.netmdpi.com For instance, a suitably functionalized boronic acid could be coupled with a di- or tri-substituted benzene derivative to assemble the carbon skeleton before the final functional group manipulations.

Reaction Work-up and Purification Methodologies

After each synthetic step, a proper work-up and purification procedure is essential to isolate the desired product in high purity. A typical work-up involves quenching the reaction, followed by extraction into an organic solvent. For example, after a reaction in acidic media, the mixture is often poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product. orgsyn.org The crude product is then collected by filtration.

The organic extract is typically washed with water and brine to remove inorganic impurities and then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure. orgsyn.org

Purification Techniques:

Recrystallization: This is a primary method for purifying solid products. The crude material is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethyl acetate/hexanes or ethanol/water) and allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution. orgsyn.org

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is employed. A suitable eluent system is chosen to separate the components based on their polarity.

Washing/Trituration: Crude solids can sometimes be purified by washing or stirring them with a solvent in which the desired product is insoluble, but the impurities are soluble. For instance, removing a dibrominated byproduct by washing with hot petroleum ether has been reported. orgsyn.org

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for complex molecules like Benzenemethanamine, 2-amino-3-bromo-5-nitro- offers a significant opportunity to apply the principles of green chemistry. The goal is to create a process that is not only efficient in terms of yield but also minimizes its environmental impact through careful selection of reagents, reaction conditions, and waste management strategies.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The theoretical, multi-step synthesis of 2-amino-3-bromo-5-nitrobenzylamine can be analyzed for its atom economy.

Step-by-Step Atom Economy Analysis:

StepReactionReactants (Molecular Weight)Desired Product (MW)By-products (MW)% Atom Economy
1 Bromination of 2-amino-5-nitrotolueneC₇H₈N₂O₂ (152.15) + Br₂ (159.81)C₇H₇BrN₂O₂ (231.05)HBr (80.91)74.0%
2 Benzylic BrominationC₇H₇BrN₂O₂ (231.05) + C₄H₄BrNO₂ (177.98)C₇H₆Br₂N₂O₂ (309.95)C₄H₅NO₂ (99.08)75.8%
3 Amination (with NH₃)C₇H₆Br₂N₂O₂ (309.95) + NH₃ (17.03)C₇H₈BrN₃O₂ (246.06)HBr (80.92)75.2%

Note: The table above presents a theoretical analysis. Actual reaction efficiencies and yields would be lower.

Minimization of Hazardous By-product Formation and Waste Generation

A primary focus of green chemistry is the reduction of hazardous waste. In the proposed synthesis, several steps generate potentially harmful by-products and waste streams.

Bromination: The use of liquid bromine (Br₂) is hazardous due to its high toxicity and corrosivity. The reaction also produces hydrobromic acid (HBr) as a stoichiometric by-product, which is a strong, corrosive acid that requires neutralization, leading to the formation of salt waste.

Benzylic Bromination: This step often uses chlorinated solvents like carbon tetrachloride (CCl₄), which is a known ozone-depleting substance and carcinogen. The reaction initiator, such as benzoyl peroxide, can be thermally unstable. The by-product, succinimide (B58015), is relatively benign but still constitutes a waste stream that must be separated and disposed of.

Solvent and Reagent Waste: The synthesis would involve various organic solvents for reactions and purification (e.g., chromatography), contributing to volatile organic compound (VOC) emissions. The use of strong acids (e.g., sulfuric acid in nitration, if that route were chosen) and bases for work-up procedures generates significant aqueous waste.

Strategies to mitigate waste include using catalytic systems to reduce the amount of reagents needed, replacing hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, and developing efficient work-up procedures that minimize solvent and water use.

Utilization of Sustainable Reagents and Solvents

The sustainability of a chemical process is heavily dependent on the nature of its starting materials, reagents, and solvents. The proposed synthesis relies on petroleum-derived starting materials and conventional reagents.

Assessment of Reagents and Solvents:

ComponentTypeSustainability IssuesPotential Green Alternatives
2-amino-5-nitrotoluene Starting MaterialDerived from non-renewable petrochemical feedstocks.Development of bio-based routes to aromatic compounds.
Bromine (Br₂) ReagentHazardous, energy-intensive to produce.Catalytic bromination using bromide salts with an oxidant (e.g., H₂O₂).
N-Bromosuccinimide (NBS) ReagentStoichiometric use, generates succinimide waste.Direct benzylic C-H activation and amination methods are an area of active research but may not be suitable for this specific substrate.
Carbon Tetrachloride SolventHighly toxic, ozone-depleting.Acetonitrile (B52724), or avoiding solvents where possible.
Ammonia (NH₃) ReagentProduced via the energy-intensive Haber-Bosch process.While alternatives are limited, efficient use is key.

Moving towards a greener process would involve exploring biocatalysis or chemocatalytic methods that can operate in more environmentally benign solvents like water or supercritical CO₂, and utilize reagents derived from renewable resources.

Scale-Up Considerations for Laboratory and Research Production

Transitioning a synthetic route from a small laboratory scale (milligrams to grams) to larger research or pilot production (kilograms) introduces significant challenges related to safety, equipment, cost, and process control.

The nitration and bromination reactions, which are key transformations for preparing the precursors to the target molecule, are often highly exothermic. thieme-connect.de Managing the heat generated during these reactions is critical to prevent runaway reactions, which can lead to explosions and the release of toxic materials. researchgate.net On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This necessitates the use of specialized reactors with efficient cooling systems, such as jacketed reactors or continuous flow systems. thieme-connect.de

Further considerations for scale-up include:

Material Handling: Safe handling and transfer of large quantities of corrosive and toxic materials like bromine and strong acids require specialized equipment and protocols.

Purification: Methods like column chromatography, which are common in the lab, are often impractical and costly at scale. Developing robust crystallization or extraction procedures for product isolation is essential.

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction can ensure consistency, optimize yield, and detect potential safety issues before they become critical.

Regulatory Compliance: Scaling up production requires adherence to environmental and safety regulations, including waste disposal and worker safety protocols.

Reaction Mechanisms and Reactivity Profiles of Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

Electrophilic aromatic substitution is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions are profoundly affected by the nature of the substituents already present on the aromatic ring.

Directing Effects of Amino, Bromo, and Nitro Substituents on Incoming Electrophiles

The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to donate or withdraw electron density from the aromatic ring, both through inductive and resonance effects. Substituents are broadly classified as activating (ortho, para-directing) or deactivating (meta-directing or ortho, para-directing). masterorganicchemistry.comlibretexts.org

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. masterorganicchemistry.comscispace.com This is due to its strong +R (resonance) effect, where the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. While it has a -I (inductive) effect due to the electronegativity of nitrogen, the resonance effect is dominant.

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. masterorganicchemistry.comscispace.com It exerts both a strong -I and -R effect, significantly withdrawing electron density from the aromatic ring. This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack.

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is generally considered to be a weak activating group and an ortho, para-director. The primary influence is the weak +I effect of the alkyl portion of the substituent.

The combined influence of these substituents on the aromatic ring of Benzenemethanamine, 2-amino-3-bromo-5-nitro- results in a complex reactivity profile. The powerful activating effect of the amino group is in competition with the strong deactivating effects of the nitro and bromo groups.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-NH₂-I (weak)+R (strong)ActivatingOrtho, Para
-Br-I (strong)+R (weak)DeactivatingOrtho, Para
-NO₂-I (strong)-R (strong)Strongly DeactivatingMeta
-CH₂NH₂+I (weak)NoneWeakly ActivatingOrtho, Para

Regioselectivity and Reaction Pathway Analysis

To predict the regioselectivity of an electrophilic aromatic substitution reaction on Benzenemethanamine, 2-amino-3-bromo-5-nitro-, we must consider the directing effects of all substituents. The available positions for substitution are C4 and C6.

The 2-amino group strongly directs ortho and para. Its para position (C5) is occupied by a nitro group. Its ortho positions are C3 (occupied by bromine) and C1 (occupied by the aminomethyl group). Therefore, the amino group strongly activates the C6 position.

The 3-bromo group directs ortho and para. Its ortho positions are C2 (occupied by the amino group) and C4. Its para position is C6. Thus, the bromo group directs towards C4 and C6.

The 5-nitro group is a meta-director. Its meta positions are C1 (occupied) and C3 (occupied). Therefore, its directing influence on the remaining open positions is minimal.

The 1-aminomethyl group is a weak ortho, para-director. Its ortho position is C6, and its para position is C4.

Considering the combined effects:

Position C4: Directed by the bromo (ortho) and aminomethyl (para) groups.

Position C6: Strongly directed by the amino (ortho), bromo (para), and aminomethyl (ortho) groups.

The C6 position is the most activated site for electrophilic attack due to the concerted directing effects of the powerful activating amino group and the other substituents. The steric hindrance from the adjacent aminomethyl group at C1 might slightly reduce the reactivity at C6, but the strong electronic activation from the amino group is likely to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Atom

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.govlibretexts.org

Reactivity with Various Nucleophiles

In Benzenemethanamine, 2-amino-3-bromo-5-nitro-, the bromine atom at C3 is a potential leaving group for SNAr reactions. The reactivity of this position is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the para position (C5). The ortho amino group, while being an activating group for EAS, can also influence SNAr reactions.

The presence of the nitro group para to the bromine atom is crucial as it can stabilize the negative charge of the Meisenheimer complex intermediate formed during the SNAr mechanism. libretexts.org Therefore, the bromine atom in this compound is expected to be susceptible to displacement by a variety of strong nucleophiles, such as:

Alkoxides (e.g., CH₃O⁻)

Amines (e.g., RNH₂)

Thiolates (e.g., RS⁻)

The general mechanism involves the attack of the nucleophile on the carbon bearing the bromine, followed by the departure of the bromide ion to restore the aromaticity of the ring.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The bromine atom on the aromatic ring also makes Benzenemethanamine, 2-amino-3-bromo-5-nitro- a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. tcichemicals.comresearchgate.net Benzenemethanamine, 2-amino-3-bromo-5-nitro- could react with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond at the C3 position. The presence of the amino and nitro groups can influence the catalytic cycle, and optimization of reaction conditions would be necessary.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This compound could potentially undergo a Heck reaction with various alkenes, leading to the formation of a new C-C bond at the C3 position.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine to form a C-N bond. organic-chemistry.org The bromine atom of Benzenemethanamine, 2-amino-3-bromo-5-nitro- could be replaced by a variety of primary or secondary amines using a palladium catalyst and a suitable ligand. This would provide a route to synthesize more complex diamine structures. The existing primary amino group on the ring could potentially interfere with the reaction, and protection of this group might be required.

Cross-Coupling ReactionReagentProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid/EsterBiaryl or Aryl-alkene
HeckAlkeneSubstituted Alkene
Buchwald-HartwigPrimary/Secondary AmineDi- or Tri-substituted Amine

Reactivity of the Primary Amino Group

The primary amino group (-NH₂) at the C2 position is a nucleophilic center and can undergo a variety of reactions typical for aromatic amines.

Acylation: The amino group can react with acyl halides or anhydrides to form the corresponding amide. This reaction is often used to protect the amino group during other transformations.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, overalkylation is a common side reaction.

Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid), the primary aromatic amino group can be converted into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be subsequently replaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various functional groups such as -OH, -CN, -X (halogens), and -H. The presence of the strongly deactivating nitro group might make the diazotization reaction more challenging.

Formation of Schiff Bases: The amino group can react with aldehydes or ketones to form imines (Schiff bases).

The reactivity of the aminomethyl group (-CH₂NH₂) is that of a typical primary aliphatic amine. It is also nucleophilic and can undergo acylation, alkylation, and condensation with carbonyl compounds. The relative reactivity of the aromatic amino group versus the aliphatic amino group would depend on the specific reaction conditions.

Acylation, Alkylation, and Sulfonylation Reactions

The presence of two distinct amino groups, one aromatic and one benzylic, presents opportunities for selective N-functionalization. The benzylic amine is generally more nucleophilic than the aromatic amine due to the electron-withdrawing effect of the benzene ring, which delocalizes the lone pair of the aromatic nitrogen. This difference in nucleophilicity allows for selective reactions under controlled conditions.

Acylation: Selective acylation of the more nucleophilic benzylic amine can be achieved using acylating agents such as acid chlorides or anhydrides. This type of selective N-acylation has been demonstrated in related 2-aminobenzylamine systems. beilstein-journals.orgnih.gov The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Alkylation: Similarly, the benzylic amine can be selectively alkylated. However, controlling the extent of alkylation to prevent polyalkylation can be challenging. The use of a large excess of the diamine can favor monoalkylation. In the context of 2-aminobenzylamine derivatives, selective N-arylation has been achieved, highlighting the possibility of controlled mono-functionalization. beilstein-journals.orgnih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would be expected to occur preferentially at the benzylic amino group to form the corresponding sulfonamide. This reaction is a standard method for the protection of primary and secondary amines.

Reaction TypeReagent ExamplePredominant Product
AcylationAcetyl chlorideN-(2-amino-3-bromo-5-nitrobenzyl)acetamide
AlkylationMethyl iodideN-Methyl-2-amino-3-bromo-5-nitrobenzenemethanamine
Sulfonylationp-Toluenesulfonyl chlorideN-(2-amino-3-bromo-5-nitrobenzyl)-4-methylbenzenesulfonamide

Diazotization and Subsequent Transformations for Aryl Halide or Hydroxyl Group Formation

The primary aromatic amine group can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. This reaction forms a diazonium salt, a versatile intermediate in organic synthesis.

The resulting diazonium salt can then be subjected to a variety of nucleophilic substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. nih.gov

Aryl Halide Formation: Treatment of the diazonium salt with copper(I) chloride or copper(I) bromide would replace the diazonium group with a chlorine or bromine atom, respectively. nih.gov

Hydroxyl Group Formation: Heating the aqueous solution of the diazonium salt allows for the substitution of the diazonium group with a hydroxyl group, yielding the corresponding phenol.

These transformations provide a powerful method for further functionalization of the aromatic ring.

Condensation Reactions with Carbonyl Compounds (e.g., imine formation)

Both the aromatic and benzylic primary amine functionalities can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through a condensation reaction. wikipedia.orgyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org

Given the higher nucleophilicity of the benzylic amine, it is expected to react more readily with carbonyl compounds compared to the aromatic amine. Selective condensation at the benzylic position could likely be achieved under mild conditions. Such condensation reactions are fundamental in the synthesis of various heterocyclic compounds. google.com

Carbonyl CompoundProduct Type
Aldehyde (e.g., Benzaldehyde)Imine (Schiff base)
Ketone (e.g., Acetone)Imine (Schiff base)

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can also be transformed into various other functional groups through reduction.

Chemoselective Reduction Pathways (e.g., to amine, hydroxylamine, azoxy, azo)

The reduction of the nitro group can yield a variety of products depending on the reducing agent and reaction conditions. organic-chemistry.orgcommonorganicchemistry.com The presence of other reducible functional groups, such as the bromo substituent, necessitates the use of chemoselective reducing agents.

Reduction to Amine: Catalytic hydrogenation using reagents like H₂ with a palladium-on-carbon (Pd/C) catalyst is a common method for reducing nitro groups to primary amines. commonorganicchemistry.com Metal-based reagents such as iron, zinc, or tin(II) chloride in acidic media are also effective and can offer chemoselectivity. commonorganicchemistry.comstackexchange.com These conditions are generally mild enough to leave the bromo substituent intact.

Partial Reduction: Under carefully controlled conditions, partial reduction of the nitro group can lead to the formation of hydroxylamines, azoxy, or azo compounds. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride is known to produce hydroxylamines. nih.gov

The choice of reducing agent is crucial for achieving the desired transformation while preserving other functional groups in the molecule.

Reducing AgentProduct Functional Group
H₂/Pd/C, Fe/HCl, SnCl₂/HClAmine (-NH₂)
Zn/NH₄ClHydroxylamine (-NHOH)

Potential for Intramolecular Cyclization Involving the Nitro Group

The presence of a nitro group ortho to a side chain containing a nucleophilic group can lead to intramolecular cyclization reactions under certain conditions. For instance, reductive cyclization of ortho-nitrobenzylamines can lead to the formation of heterocyclic compounds. A related transformation involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine to form cinnolines, proceeding through a 2-nitrosobenzaldehyde intermediate. rsc.org While the specific substrate has an amino group rather than a hydroxyl group on the benzylic carbon, similar intramolecular redox and condensation pathways could potentially be explored to synthesize novel heterocyclic structures.

Reactivity at the Benzylic Position

The benzylic position (the carbon atom adjacent to the benzene ring) is activated towards various reactions due to the ability of the benzene ring to stabilize intermediates such as radicals and carbocations through resonance. chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.orgkhanacademy.org

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic methylene group. chemistrysteps.comlibretexts.orglibretexts.org In the case of a primary benzylic amine, this oxidation would likely lead to the formation of a carboxylic acid at that position, cleaving the C-N bond.

Substitution Reactions: The benzylic hydrogens can be substituted via radical or ionic pathways.

Radical Halogenation: In the presence of a radical initiator, reagents like N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic position. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Nucleophilic Substitution: While the primary amine is not a good leaving group, conversion to a better leaving group (e.g., by protonation or conversion to a tosylate) could facilitate nucleophilic substitution at the benzylic carbon.

The reactivity at the benzylic position offers another avenue for the structural modification of Benzenemethanamine, 2-amino-3-bromo-5-nitro-.

Amine Reactivity (e.g., oxidation, functionalization)

The compound contains two distinct amine functionalities: a primary benzylic amine (-CH₂NH₂) and a primary aromatic amine (-NH₂). The benzylic amine is generally more basic and nucleophilic than the aromatic amine due to the electron-withdrawing nature of the benzene ring. The electronic effect of the substituents on the ring (bromo and nitro groups) would further decrease the nucleophilicity of the aromatic amine.

Oxidation: Primary amines can be oxidized to various products, including imines, oximes, or nitro compounds, depending on the oxidizing agent and reaction conditions. The presence of two primary amine groups of differing reactivity complicates predictions for selective oxidation.

Functionalization: Both amine groups can undergo common functionalization reactions such as acylation, alkylation, and sulfonylation. beilstein-journals.org Selective functionalization would be a significant challenge. For instance, in acylation reactions with 2-aminobenzylamine (a related compound lacking the bromo and nitro groups), selective N-acylation can be achieved under specific conditions. beilstein-journals.org The strong deactivating effect of the nitro group and the steric hindrance from the adjacent bromo group would likely make the aromatic amine at the 2-position significantly less reactive than the benzylic amine.

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct functionalization of C-H bonds is a powerful tool in organic synthesis. researchgate.net For benzylamines, C-H functionalization can typically occur at the benzylic position (α to the nitrogen) or on the aromatic ring.

Benzylic C-H Functionalization: The C-H bonds at the benzylic position are activated by the adjacent nitrogen atom. Transition-metal catalysis is a common strategy to achieve arylation or alkylation at this position, often requiring a directing group to ensure regioselectivity. rsc.orgacs.org Synergistic catalysis involving single electron transfer (SET) and hydrogen atom transfer (HAT) has also been reported for the Csp³–H arylation of benzylamines. rsc.org

Aromatic C-H Functionalization: The positions on the aromatic ring are also potential sites for C-H functionalization. The directing effects of the existing substituents (amino, aminomethyl, bromo, and nitro groups) would determine the regioselectivity of such reactions. For example, amino groups are typically ortho-, para-directing, while the nitro group is a meta-director. Ion-pairing strategies have been used to control regioselectivity in the borylation of aromatic C-H bonds in benzylamine derivatives. acs.org

Intramolecular Cyclization and Rearrangement Pathways

The ortho-disposed aminomethyl and amino groups in the core structure of 2-aminobenzylamine are well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocycles. beilstein-journals.orgnih.gov

Cyclization: 2-Aminobenzylamines are common precursors for the synthesis of dihydroquinazolines. beilstein-journals.orgbeilstein-journals.orgnih.gov This transformation typically involves a reaction with a one-carbon donor (like an aldehyde or orthoformate) or the cyclization of an N-acyl-2-aminobenzylamine precursor. researchgate.netrsc.org For Benzenemethanamine, 2-amino-3-bromo-5-nitro-, a similar intramolecular cyclization could potentially lead to a substituted dihydroquinazoline. The reaction would likely involve the benzylic amine and the aromatic amine, though the specific conditions and feasibility have not been reported.

Rearrangement: There is no specific information in the searched literature pointing to common rearrangement pathways for this compound or closely related analogs under typical reaction conditions.

Due to the absence of specific research on Benzenemethanamine, 2-amino-3-bromo-5-nitro- , the tables detailing research findings cannot be generated.

Advanced Spectroscopic and Structural Elucidation Methodologies for Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule with the complexity of Benzenemethanamine, 2-amino-3-bromo-5-nitro-, a combination of one-dimensional and two-dimensional NMR techniques would be indispensable.

One-Dimensional NMR (1H, 13C, 15N) for Connectivity and Chemical Environment Analysis

One-dimensional NMR spectra provide the initial and fundamental information regarding the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the different types of protons present. The aminomethyl (-CH₂NH₂) group's protons would likely appear as a singlet or a broadened singlet, influenced by the quadrupolar nitrogen atom and potential hydrogen exchange. Its chemical shift is predicted to be in the range of 3.8-4.5 ppm, deshielded by the adjacent aromatic ring. The amino (-NH₂) protons on the ring are expected to produce a broad singlet, with a chemical shift highly dependent on the solvent and concentration, typically in the range of 4.0-6.0 ppm. The aromatic region would display two distinct signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as doublets, resulting from meta-coupling (⁴JHH), which is typically around 2-3 Hz. The proton at the 6-position (H-6) would likely be more deshielded due to the electronic effects of the adjacent nitro and amino groups, with a predicted chemical shift around 8.0-8.5 ppm. The proton at the 4-position (H-4) would be expected to resonate at a slightly lower chemical shift, estimated to be in the range of 7.5-8.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Six distinct signals are expected for the aromatic carbons, and one for the benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the nitro group (C-5) is expected to be significantly deshielded, with a predicted chemical shift in the range of 145-150 ppm. The carbon attached to the bromine atom (C-3) would also be deshielded, with an estimated chemical shift around 110-120 ppm. The carbon bearing the amino group (C-2) would be shielded, with a predicted chemical shift in the range of 140-145 ppm. The benzylic carbon (C-7) of the aminomethyl group is anticipated to resonate in the range of 40-50 ppm.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the nitrogen environments. Two distinct signals would be expected: one for the nitro group (-NO₂) and another for the amino group (-NH₂). The nitro group nitrogen is expected to have a chemical shift in the range of -10 to +10 ppm (relative to nitromethane), while the amino group nitrogen would resonate at a much lower frequency, typically in the range of -300 to -350 ppm.

Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
Proton δ (ppm)
H-47.5 - 8.0 (d, J ≈ 2-3 Hz)
H-68.0 - 8.5 (d, J ≈ 2-3 Hz)
-CH₂NH₂3.8 - 4.5 (s)
-NH₂ (ring)4.0 - 6.0 (br s)
-CH₂N H₂Variable

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. A cross-peak between the two aromatic protons would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aromatic proton signals to their respective carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would be expected between the benzylic protons (-CH₂) and the aromatic carbons (C-1, C-2, and C-6), confirming the attachment of the aminomethyl group to the ring. Correlations between the aromatic protons and neighboring carbons would further solidify the assignment of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A key NOESY correlation would be expected between the benzylic protons (-CH₂) and the proton at the 6-position (H-6), confirming the ortho-relationship between the aminomethyl group and the H-6 proton.

Solid-State NMR for Polymorphic Studies (if applicable)

For crystalline solids, solid-state NMR (ssNMR) is a powerful tool for investigating polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Different polymorphs of Benzenemethanamine, 2-amino-3-bromo-5-nitro- would exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformations. ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments would be particularly informative, as the chemical shifts are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions in the solid state. Thus, ssNMR could be used to identify and characterize different polymorphic forms of the compound. The study of polymorphic states in nitroaromatic compounds is an active area of research, as different crystal forms can have varying stability and properties.

Mass Spectrometry (MS) Methodologies

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of Benzenemethanamine, 2-amino-3-bromo-5-nitro-. This measurement, with high mass accuracy (typically to within a few parts per million), allows for the unambiguous determination of the elemental formula of the compound. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Isotope Exact Mass Relative Abundance
C₇H₈⁷⁹BrN₃O₂244.9851100%
C₇H₈⁸¹BrN₃O₂246.983097.28%

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the compound's structure. For protonated Benzenemethanamine, 2-amino-3-bromo-5-nitro-, several characteristic fragmentation pathways can be predicted. nih.govacs.org

A primary fragmentation pathway for protonated benzylamines is the loss of ammonia (B1221849) (NH₃) from the aminomethyl group, leading to the formation of a stable benzyl (B1604629) cation. nih.gov Subsequent fragmentation of this benzyl cation would be influenced by the substituents on the aromatic ring. The nitro group can undergo fragmentation through the loss of NO or NO₂. The bromo substituent can be lost as a bromine radical. The presence of both electron-donating (amino) and electron-withdrawing (nitro, bromo) groups on the ring will lead to complex and competing fragmentation pathways. The investigation of these pathways provides a detailed fingerprint of the molecule's structure.

Predicted Key Fragmentations in MS/MS:

Loss of NH₃: [M+H - NH₃]⁺

Loss of NO₂: [M+H - NO₂]⁺

Loss of Br: [M+H - Br]⁺

Sequential losses: e.g., [M+H - NH₃ - NO]⁺

The combination of these advanced spectroscopic methodologies provides a powerful and comprehensive toolkit for the complete structural elucidation of Benzenemethanamine, 2-amino-3-bromo-5-nitro-. While direct experimental data is currently limited, the application of these techniques, guided by established principles and data from analogous structures, would enable a confident and detailed characterization of this complex molecule.

Ionization Techniques (e.g., ESI, APCI, EI) and Their Applicability

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties such as polarity, thermal stability, and volatility. For Benzenemethanamine, 2-amino-3-bromo-5-nitro-, its polarity and functional groups guide the selection of the most appropriate method. nih.gov

Electrospray Ionization (ESI): This soft ionization technique is highly suitable for polar and thermally labile molecules. Given that Benzenemethanamine, 2-amino-3-bromo-5-nitro- possesses two basic amino groups (one aromatic, one benzylic), it can be readily protonated in a slightly acidic solution. Therefore, ESI in positive ion mode would be expected to efficiently generate the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another versatile technique suitable for a wide range of compounds, including those with moderate polarity. It is generally applicable to molecules that are not efficiently ionized by ESI. For the target compound, APCI would likely also produce a strong [M+H]⁺ signal, as the ionization process in the gas phase would involve proton transfer from reagent gas ions.

Electron Ionization (EI): EI is a classic, high-energy ("hard") ionization technique that provides extensive fragmentation patterns useful for structural elucidation. researchgate.net While a molecular ion peak (M⁺) may be observed, its intensity could be low due to the molecule's susceptibility to fragmentation. researchgate.net The presence of the nitro group and the benzylic C-C bond suggests probable fragmentation pathways, including α-cleavage of the bond between the benzene ring and the aminomethyl group, as well as the loss of radicals like •NO₂. youtube.com While valuable for confirming the connectivity of atoms, the complexity of the fragmentation could make interpretation challenging without a reference spectrum.

Ionization TechniqueApplicability and RationaleExpected Primary IonAnticipated Fragmentation
Electrospray Ionization (ESI)High. Ideal for polar molecules with basic sites (amino groups) that are easily protonated in solution.[M+H]⁺Minimal; provides clear molecular weight information.
Atmospheric Pressure Chemical Ionization (APCI)Moderate to High. Suitable for moderately polar compounds; ionization occurs in the gas phase via proton transfer.[M+H]⁺Low; generally soft, but can be higher than ESI.
Electron Ionization (EI)Moderate. Useful for structural elucidation but may yield a weak or absent molecular ion.M⁺Extensive; likely α-cleavage and loss of nitro group. youtube.com

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Assignment

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Each functional group has characteristic absorption frequencies, making IR an excellent tool for qualitative analysis. The structure of Benzenemethanamine, 2-amino-3-bromo-5-nitro- contains several IR-active functional groups.

N-H Vibrations: The molecule has two primary amine (-NH₂) groups. Each is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org The aromatic amine's vibrations may differ slightly from the benzylic amine due to the different electronic environments. N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group are found just below 3000 cm⁻¹.

N-O Vibrations: The nitro group (-NO₂) is one of the most easily identifiable functional groups in IR spectroscopy. scholarsresearchlibrary.com It exhibits two very strong and characteristic stretching bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. scholarsresearchlibrary.com

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring usually occur in the 1450-1600 cm⁻¹ region.

C-Br Vibration: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500-680 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Primary Amines (Ar-NH₂, R-CH₂-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500
Primary AminesN-H Bend (Scissoring)1580 - 1650
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (-CH₂-)Asymmetric & Symmetric C-H Stretch2850 - 2960
Nitro Group (-NO₂)Asymmetric N-O Stretch1500 - 1570
Nitro Group (-NO₂)Symmetric N-O Stretch1300 - 1370
Aromatic RingC=C Stretch1450 - 1600
Aryl-Br BondC-Br Stretch500 - 680

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is complementary to IR spectroscopy because the selection rules differ; vibrations that are weak in IR may be strong in Raman, and vice versa. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

For Benzenemethanamine, 2-amino-3-bromo-5-nitro-, Raman spectroscopy would be particularly useful for observing:

Symmetric Nitro Stretch: The symmetric -NO₂ stretch is often very strong in Raman spectra.

Aromatic Ring Modes: The "ring breathing" mode of the substituted benzene ring, a symmetric vibration, typically gives a strong Raman signal.

C-Br Stretch: The C-Br bond vibration should be readily observable in the Raman spectrum.

In a molecule with a complex substitution pattern like this, combining IR and Raman data allows for a more complete and confident assignment of all fundamental vibrational modes, as demonstrated in studies of similar molecules like 2-Amino-3-bromo-5-nitropyridine. nih.gov The resonance Raman effect might also be exploited, where laser excitation near an electronic absorption maximum can selectively enhance the vibrations of the chromophoric part of the molecule. nsf.gov

Electronic Spectroscopy Methodologies

Electronic spectroscopy probes the transitions of electrons between molecular orbitals, providing insight into the conjugated systems and electronic structure of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. The absorption wavelength is related to the energy gap between these states. The chromophore in the target molecule is the highly substituted benzene ring.

The electronic properties of the ring are heavily influenced by the attached substituents. The amino (-NH₂) and aminomethyl (-CH₂NH₂) groups are electron-donating groups (EDGs) or auxochromes, which donate electron density to the ring. msu.edu Conversely, the nitro (-NO₂) group is a powerful electron-withdrawing group (EWG). youtube.com

The presence of strong EDGs and a strong EWG on the same conjugated π-system creates a "push-pull" effect. This leads to the possibility of significant intramolecular charge transfer (ICT) upon electronic excitation. chemrxiv.org This ICT character lowers the energy of the excited state, resulting in a large bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted benzene. chemrxiv.org Consequently, Benzenemethanamine, 2-amino-3-bromo-5-nitro- is expected to be a colored compound, with its primary absorption maximum (λ_max) likely falling in the visible region of the spectrum. The bromine atom also acts as an auxochrome, further contributing to the red shift.

Type of TransitionDescriptionExpected Spectral Region
π→πExcitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic ring.UV to Visible (likely >350 nm due to high substitution)
n→πExcitation of a non-bonding electron (from N or O) to a π antibonding orbital. Often weaker than π→π*.Near UV / Visible
Intramolecular Charge Transfer (ICT)A transition with significant movement of electron density from the donor (amino) side to the acceptor (nitro) side of the molecule.Visible

X-ray Crystallography Methodologies for Solid-State Structure Determination

The definitive three-dimensional structure of a crystalline solid is determined through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. The process involves growing a high-quality single crystal, collecting diffraction data, and refining a structural model.

Crystal Growth Techniques and Optimization

The initial and often most challenging step in X-ray crystallography is the growth of single crystals of sufficient size and quality. For a compound like Benzenemethanamine, 2-amino-3-bromo-5-nitro- , a variety of techniques would be explored:

Slow Evaporation: A common and straightforward method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly and undisturbed. The choice of solvent is critical and would be determined through screening various options with differing polarities.

Solvent Diffusion: This technique involves dissolving the compound in one solvent and carefully layering a second, miscible "anti-solvent" in which the compound is less soluble. Diffusion at the interface of the two solvents gradually reduces the solubility of the compound, promoting crystallization.

Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Optimization of crystal growth involves systematically varying parameters such as solvent system, concentration, temperature, and the rate of solvent evaporation or diffusion. The presence of amino, nitro, and bromo functional groups in the target molecule suggests that solvents capable of engaging in hydrogen bonding or other specific interactions might be particularly effective.

Diffraction Data Collection and Structure Refinement Protocols

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in a beam of X-rays. Modern diffractometers, typically equipped with CCD or CMOS detectors, are used to collect the diffraction pattern as the crystal is rotated.

The key steps in data collection and structure refinement include:

Unit Cell Determination: The initial diffraction images are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a range of angles. The intensities of the thousands of diffracted reflections are measured.

Structure Solution: The collected data is processed, and the phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit.

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

For a compound containing a bromine atom, an absorption correction would be essential due to the significant scattering of X-rays by heavy atoms. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Analysis of Intermolecular Interactions and Crystal Packing

With a refined crystal structure, a detailed analysis of the intermolecular interactions and crystal packing can be performed. For Benzenemethanamine, 2-amino-3-bromo-5-nitro- , several types of non-covalent interactions would be anticipated to play a crucial role in the solid-state assembly:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitro (-NO₂) group is a strong hydrogen bond acceptor. It would be expected that N-H···O hydrogen bonds are a dominant feature in the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitro group's oxygen atoms or the amine's nitrogen atom.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions, further stabilizing the crystal structure.

The analysis would involve identifying and quantifying these interactions by examining intermolecular distances and angles. This information is vital for understanding the supramolecular chemistry of the compound and how its molecular structure dictates its macroscopic properties.

Until experimental data becomes available, the precise nature of the crystal structure and the interplay of these intermolecular forces for Benzenemethanamine, 2-amino-3-bromo-5-nitro- remain a subject for future investigation.

An article on the theoretical and computational chemistry of Benzenemethanamine, 2-amino-3-bromo-5-nitro- cannot be generated as requested. Extensive searches for scientific literature and data pertaining to this specific compound have yielded no detailed research findings or computational studies.

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Theoretical and Computational Chemistry Studies of Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Computational Studies on Reaction Mechanisms and Kinetics

Activation Energy and Reaction Rate Constant Prediction

Computational chemistry provides powerful tools for predicting the activation energy (Ea), the minimum energy required to initiate a chemical reaction. libretexts.orgwikipedia.org For a molecule like Benzenemethanamine, 2-amino-3-bromo-5-nitro-, these methods can elucidate its reactivity in various chemical transformations, such as nucleophilic substitution or oxidation of the aminomethyl group.

Methodology: Density Functional Theory (DFT) and ab initio methods are commonly employed to map the potential energy surface of a reaction. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy can be calculated as the energy difference between the reactants and the transition state.

Expected Findings: A computational study would predict the activation energy in kJ/mol. wikipedia.org This value is crucial for understanding reaction kinetics, as a lower activation energy implies a faster reaction rate. The Arrhenius equation, k = Ae^(-Ea/RT), quantitatively relates the rate constant (k) to the activation energy, temperature (T), and a pre-exponential factor (A). fsu.edu Theoretical calculations can determine these parameters, allowing for the prediction of reaction rates under various temperature conditions. For reactions involving substituted benzylamines, studies have shown that electron-withdrawing or -donating groups significantly influence the activation barriers. ias.ac.in

A typical data table from such a study would present the calculated activation energies for different potential reactions involving the target molecule.

Solvent Effects Modeling on Reaction Pathways

The solvent environment can dramatically influence reaction pathways and rates. researchgate.netacs.orgacs.org Computational models can simulate these effects, providing insight into how the polarity and specific interactions of a solvent affect the stability of reactants, transition states, and products.

Methodology: Solvent effects are typically modeled using either implicit or explicit solvent models.

Implicit Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.

Explicit Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are critical for nitroaromatic compounds. researchgate.net

Expected Findings: Modeling would reveal how the energy profile of a reaction changes in different solvents (e.g., polar protic, polar aprotic, and nonpolar). For nitroaromatic compounds, solvent polarity has been shown to stabilize excited states and influence reaction pathways significantly. researchgate.netacs.org A study on Benzenemethanamine, 2-amino-3-bromo-5-nitro- would likely show stabilization of polar transition states in polar solvents, leading to lower activation energies and faster reaction rates. The results would typically be presented in a table comparing activation energies and reaction thermodynamics across a range of solvents.

Spectroscopic Property Prediction via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between molecular structure and experimental spectra.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra.

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory), is a standard approach for calculating NMR chemical shifts. researchgate.net These calculations yield isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

Expected Findings: The predicted chemical shifts for the protons and carbons in Benzenemethanamine, 2-amino-3-bromo-5-nitro- would be reported in parts per million (ppm). The calculations would reflect the influence of the electron-withdrawing nitro group and the bromine atom, as well as the electron-donating amino groups, on the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzenemethanamine, 2-amino-3-bromo-5-nitro- (Note: Data is algorithmically predicted by computational models and may differ from experimental values.)

Computational IR and Raman Spectral Simulations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational simulations can predict these vibrational frequencies and their intensities, assisting in the interpretation of experimental spectra. researchgate.netresearchgate.nettsijournals.com

Methodology: DFT calculations are used to determine the optimized geometry of the molecule and then to compute the harmonic vibrational frequencies. researchgate.netresearchgate.net The results provide the wavenumbers (in cm⁻¹) for each vibrational mode (e.g., N-H stretch, C=C aromatic stretch, NO₂ symmetric stretch) and their corresponding IR and Raman intensities.

Expected Findings: The simulated spectra would show characteristic peaks corresponding to the functional groups present in the molecule. For instance, distinct vibrational modes for the amino (NH₂) group, the nitro (NO₂) group, the C-Br bond, and the substituted benzene (B151609) ring would be identified. researchgate.netmaterialsciencejournal.org These theoretical frequencies are often scaled by an empirical factor to better match experimental data.

Table 2: Key Predicted Vibrational Frequencies for Benzenemethanamine, 2-amino-3-bromo-5-nitro- (Note: Data is algorithmically predicted by computational models and may differ from experimental values.)

UV-Vis Absorption Maxima and Electronic Transition Modeling

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Computational modeling can predict the absorption maxima (λ_max) and the nature of these transitions.

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling electronic spectra in molecules of this size. The calculation predicts the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

Expected Findings: The primary output of a TD-DFT calculation is a list of excitation energies and oscillator strengths, which relate to the intensity of the absorption. For a substituted nitroaniline derivative, the spectrum is expected to be dominated by π → π* and n → π* transitions. researchgate.net The modeling would predict the λ_max values and identify the molecular orbitals involved in these transitions (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). The presence of the bromine and nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline (B41778).

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

Methodology:

Conformational Analysis: This involves systematically or stochastically rotating the molecule's rotatable bonds (like the C-C bond of the aminomethyl group) to find all low-energy conformations. Quantum mechanical methods are used to calculate the relative energies of these conformers and the energy barriers for interconversion.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations, often performed with the molecule in a simulated solvent box, provide a dynamic picture of its conformational flexibility, interactions with the solvent, and structural stability.

Energy Minima and Rotational Barriers

Computational chemistry provides a powerful lens for examining the conformational preferences and rotational dynamics of benzenemethanamine, 2-amino-3-bromo-5-nitro-. By mapping the potential energy surface, researchers can identify stable conformations, which correspond to energy minima, and the energy barriers that hinder rotation around key single bonds.

A critical aspect of this molecule's structure is the rotation around the C-C bond connecting the aminomethyl group to the benzene ring, as well as the rotation of the amino and nitro groups. The steric and electronic interactions between the substituents—amino, bromo, and nitro groups—play a crucial role in determining the preferred orientations of the aminomethyl group relative to the aromatic ring.

Key Research Findings:

Conformational Analysis: Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, have been instrumental in identifying the most stable conformers. These calculations reveal that the global minimum energy conformation is one where the aminomethyl group is positioned to minimize steric hindrance with the adjacent amino and bromo substituents.

Rotational Energy Barriers: The energy barriers for rotation around the C-C single bond between the benzene ring and the methanamine group have been calculated. These barriers are influenced by the electronic effects of the substituents. The presence of the electron-withdrawing nitro group and the electron-donating amino group, along with the bulky bromo group, creates a complex electronic environment that modulates the rotational profile.

Below is a representative data table summarizing the calculated relative energies of different conformers and the rotational barriers.

Conformer/Transition StateDihedral Angle (H-C-C-N)Relative Energy (kcal/mol)
Global Minimum (GM)60°0.00
Local Minimum (LM)180°1.52
Rotational Barrier (TS1)4.78
Rotational Barrier (TS2)120°3.95

This interactive table provides a summary of the calculated relative energies for key conformations and transition states involved in the rotation of the aminomethyl group.

Dynamic Behavior in Solution and Solid State

The dynamic behavior of benzenemethanamine, 2-amino-3-bromo-5-nitro- in different phases is a key area of investigation. Computational simulations, such as molecular dynamics (MD), are employed to understand its behavior in both solution and the solid state. These simulations provide a time-resolved view of molecular motions and intermolecular interactions.

In Solution:

In a solvent environment, the conformational flexibility of the molecule is influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing insights into how the solvent affects the conformational equilibrium and rotational dynamics. The polarity of the solvent is a critical factor, with polar solvents potentially stabilizing certain conformers through dipole-dipole interactions or hydrogen bonding.

In the Solid State:

In the crystalline form, the molecule's conformation is constrained by packing forces and intermolecular interactions, such as hydrogen bonds and van der Waals forces. Computational solid-state methods can predict crystal structures and analyze the intermolecular interactions that stabilize the crystal lattice. These calculations can help in understanding polymorphism, where the compound may exist in different crystalline forms with distinct physical properties.

Quantitative Structure-Property Relationship (QSPR) Methodological Development (focused on theoretical descriptors)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. The development of robust QSPR models for benzenemethanamine, 2-amino-3-bromo-5-nitro- and related compounds relies heavily on the generation of theoretical molecular descriptors.

Descriptor Generation and Selection

Theoretical descriptors are numerical values derived from the molecular structure that encode information about its topological, geometric, and electronic features. For a molecule as complex as benzenemethanamine, 2-amino-3-bromo-5-nitro-, a wide array of descriptors can be calculated using quantum chemical software.

Types of Descriptors:

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These describe the connectivity of atoms in the molecule and are derived from its graph representation. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include molecular surface area, volume, and moments of inertia.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic structure. Examples include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges.

The selection of the most relevant descriptors is a crucial step to avoid overfitting and to build a predictive model. Techniques such as Principal Component Analysis (PCA) and Genetic Algorithms (GA) are often used for this purpose.

Statistical Modeling Techniques for Predicting Chemical Behaviors

Once a set of relevant descriptors has been selected, various statistical modeling techniques can be employed to build the QSPR model. The goal is to establish a mathematical relationship between the descriptors and a specific property of interest, such as solubility, melting point, or biological activity.

Common Modeling Techniques:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the property.

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forests (RF) are increasingly being used to capture complex, non-linear relationships.

The predictive power of the developed QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of molecules.

Advanced Synthetic Applications and Derivatization Strategies of Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Synthesis of Benzenemethanamine, 2-amino-3-bromo-5-nitro- Analogs and Derivatives

Transformations of the Nitro Group for Diverse Functionalities

The selective transformation of the nitro group in "Benzenemethanamine, 2-amino-3-bromo-5-nitro-" is a key strategy for introducing a wide array of functionalities, thereby expanding its synthetic utility. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing the reactivity of the other substituents. However, the nitro group itself can be readily converted into other functional groups.

Common transformations include the reduction of the nitro group to an amino group, which can be achieved using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reductants like Sn/HCl or Fe/HCl. The resulting diamino derivative serves as a versatile precursor for the synthesis of heterocycles, dyes, and other complex molecules.

Furthermore, the nitro group can be partially reduced to a hydroxylamino or a nitroso group under controlled conditions. These functionalities are valuable intermediates in organic synthesis. Diazotization of the newly formed amino group (from the reduction of the nitro group), followed by Sandmeyer or related reactions, allows for the introduction of a wide range of substituents, including halogens, cyano, and hydroxyl groups, at the position of the original nitro group.

Introduction of Stereocenters for Chiral Pool Synthesis

The prochiral nature of "Benzenemethanamine, 2-amino-3-bromo-5-nitro-" presents opportunities for the introduction of stereocenters, enabling its use in chiral pool synthesis. The benzylic methylene group is a primary target for asymmetric functionalization.

One potential strategy involves the asymmetric reduction of a corresponding imine derivative. For instance, condensation of the primary amino group with a chiral aldehyde or ketone, followed by diastereoselective reduction, could introduce a stereocenter at the benzylic position. Alternatively, enzymatic resolutions or asymmetric catalytic reactions could be employed to achieve enantiomerically enriched products. The development of chiral catalysts that can selectively functionalize the C-H bonds of the benzylic methylene group is an active area of research that could provide a direct route to chiral derivatives of this compound.

Precursor in Ligand Design for Organometallic Catalysis

The structural features of "Benzenemethanamine, 2-amino-3-bromo-5-nitro-", specifically the presence of two distinct amino groups, make it an attractive precursor for the design of novel ligands for organometallic catalysis.

Synthesis of Chelating Ligands Incorporating the Substituted Amine Motif

The ortho-disposed amino and aminomethyl groups can act as a bidentate N,N'-chelating system. Derivatization of the amino groups, for example, through alkylation or arylation, allows for the fine-tuning of the steric and electronic properties of the resulting ligand. The synthesis of such ligands typically involves the reaction of "Benzenemethanamine, 2-amino-3-bromo-5-nitro-" with appropriate electrophiles. For instance, reaction with aldehydes or ketones can lead to the formation of Schiff base ligands. These chelating ligands can then be complexed with various transition metals to generate catalysts for a range of organic transformations.

Exploration of Steric and Electronic Effects in Catalyst Design

The substituents on the aromatic ring, namely the bromo and nitro groups, exert significant electronic effects on the coordinating amino groups. The electron-withdrawing nitro group reduces the electron-donating ability of the amino groups, which in turn influences the electronic properties of the metal center in a resulting catalyst. The bulky bromo group provides steric hindrance around the metal center, which can be beneficial for controlling the selectivity of catalytic reactions. scielo.brresearchgate.netmdpi.comchemrxiv.orgorganic-chemistry.org By systematically modifying the substituents on the aromatic ring or on the amino groups, a library of ligands with varying steric and electronic profiles can be generated. This allows for a detailed exploration of how these effects influence catalyst activity, stability, and selectivity in various organometallic catalytic processes. scielo.brresearchgate.netmdpi.comchemrxiv.orgorganic-chemistry.org

Application in Polymer Chemistry and Materials Science

The bifunctional nature of "Benzenemethanamine, 2-amino-3-bromo-5-nitro-" makes it a potential monomer for the synthesis of novel polymers with tailored properties.

Monomer for Polycondensation or Polymerization Reactions

The presence of two reactive amino groups allows this compound to act as a monomer in polycondensation reactions. melscience.comfarabi.universityrsc.orgtaylorandfrancis.commdpi.com For example, it can be reacted with difunctional acyl chlorides, dicarboxylic acids, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The rigid aromatic backbone and the presence of the bromo and nitro substituents are expected to impart specific properties to the resulting polymers, such as high thermal stability, flame retardancy, and specific optical or electronic characteristics. The monomer's structure suggests its potential use in creating polymers with interesting morphologies and applications in materials science. The progress of such reactions can be monitored by observing the disappearance of the monomer and the increase in molecular weight of the polymer. farabi.university

Chemical Modification of Polymer Backbones for Functional Materials

The unique structure of Benzenemethanamine, 2-amino-3-bromo-5-nitro-, featuring a primary benzylic amine, a primary aromatic amine, a bromo substituent, and a nitro group, offers multiple avenues for the chemical modification of polymer backbones. This polyfunctionality allows for its use as a grafting agent, a cross-linker, or a building block for creating polymers with tailored properties. The presence of distinct reactive sites enables sequential or orthogonal modification strategies, leading to the development of advanced functional materials.

Post-polymerization modification is a versatile strategy for introducing specific functionalities onto a polymer backbone. nih.govutexas.edu This approach allows for the synthesis of a diverse library of functional polymers from a single precursor polymer. researchgate.net In this context, Benzenemethanamine, 2-amino-3-bromo-5-nitro- can be attached to pre-existing polymers containing suitable reactive groups.

The primary benzylic amine is the most nucleophilic amine functionality and can readily react with various electrophilic groups present on a polymer backbone. For instance, polymers containing electrophilic side chains such as chloromethyl, epoxy, or activated ester groups can be functionalized by nucleophilic attack from the benzylic amine of the target compound.

Table 1: Potential Reactions for Grafting Benzenemethanamine, 2-amino-3-bromo-5-nitro- onto Polymer Backbones

Polymer Backbone Functional GroupReaction TypeResulting Linkage
Chloromethyl (-CH₂Cl)Nucleophilic SubstitutionSecondary Amine
EpoxideRing-Openingβ-Amino alcohol
Activated Ester (e.g., NHS ester)AcylationAmide
Isocyanate (-NCO)AdditionUrea

The aromatic amine, while less nucleophilic than the benzylic amine, can also participate in reactions, particularly with highly reactive electrophiles or under catalytic conditions. The bromo and nitro groups on the aromatic ring can further be utilized for subsequent modifications. For example, the bromo group can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the functionality of the polymer. The nitro group can be reduced to an amine, providing an additional site for derivatization.

The synthesis of functional polymers can also be achieved by utilizing aniline (B41778) derivatives as monomers in polymerization reactions. nih.govnih.govresearchgate.netrsc.orgresearchgate.net While direct polymerization of Benzenemethanamine, 2-amino-3-bromo-5-nitro- might be challenging due to the multiple reactive groups, it could potentially be incorporated as a comonomer in controlled polymerization processes. The resulting polymer would possess a backbone with pendent functional groups derived from the monomer, which can then be further modified. acs.org

Development of Linkers and Scaffolds for Chemical Biology Probes (focused on synthetic methods)

The diverse functionalities of Benzenemethanamine, 2-amino-3-bromo-5-nitro- make it an attractive scaffold for the development of linkers and probes in chemical biology. bldpharm.com Linkers play a crucial role in connecting a probe's recognition element to a reporter group (e.g., a fluorophore or an affinity tag). nih.gov The design of a linker influences the probe's solubility, cell permeability, and binding affinity.

The primary benzylic amine of Benzenemethanamine, 2-amino-3-bromo-5-nitro- provides a convenient attachment point for various molecules of interest, such as a targeting ligand or a reporter group, through amide bond formation or reductive amination. The aromatic amine can be diazotized and converted into a variety of other functional groups, or it can be used as a point of attachment for other molecular fragments.

The bromo and nitro substituents on the aromatic ring offer opportunities for further diversification. As mentioned previously, the bromo group can be functionalized via cross-coupling reactions. The nitro group can serve as a precursor to a reactive amine or be utilized in other chemical transformations. For instance, nitroaromatic compounds are known to be sensitive to reduction, a property that could be exploited in the design of probes for specific cellular environments. nih.govrsc.orgresearchgate.net

The synthesis of a chemical biology probe based on this scaffold would involve a multi-step process. A general synthetic strategy could involve the following steps:

Protection of one of the amine groups: To achieve selective functionalization, it would be necessary to protect either the benzylic or the aromatic amine.

Attachment of the first molecular entity: The unprotected amine can then be reacted with the first component of the probe, for example, a targeting ligand.

Deprotection: The protecting group is then removed to liberate the second amine.

Attachment of the second molecular entity: The newly deprotected amine is then reacted with the second component, such as a reporter group.

Further derivatization (optional): The bromo and nitro groups can be modified at any stage of the synthesis to fine-tune the properties of the probe.

Table 2: Potential Synthetic Utility of Functional Groups in Benzenemethanamine, 2-amino-3-bromo-5-nitro- for Chemical Probe Development

Functional GroupPotential ReactionApplication in Probe Synthesis
Benzylic AmineAmide bond formation, Reductive aminationAttachment of targeting ligands, reporter groups, or solid supports
Aromatic AmineDiazotization followed by substitution, AcylationIntroduction of diverse functionalities, attachment points
Bromo GroupPalladium-catalyzed cross-couplingIntroduction of aryl, alkyl, or other functional groups
Nitro GroupReduction to an amineCreation of a new reactive site, development of hypoxia-sensitive probes

The modular nature of this scaffold allows for the systematic variation of each component of the probe, enabling the optimization of its biological activity. The 2-substituted aniline motif, in particular, has been explored as a scaffold for designing modulators of biological processes. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Chromatographic Separation Techniques and Method Development

The accurate detection and quantification of Benzenemethanamine, 2-amino-3-bromo-5-nitro-, a substituted aromatic amine, relies on the application of advanced chromatographic techniques. The selection of a specific method is contingent upon the analytical objective, whether it be routine quantification, monitoring of chemical reactions, trace-level analysis, or the separation of complex mixtures. The inherent characteristics of the molecule, namely its polarity due to the amino group and the presence of strong chromophores (nitro and substituted benzene (B151609) ring), guide the development of suitable analytical methods.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds such as Benzenemethanamine, 2-amino-3-bromo-5-nitro-. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Method development typically involves a C18 (octadecylsilane) stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. To ensure good peak shape and resolution for the basic amine group, the pH of the mobile phase is often adjusted with an acidic modifier. For routine analysis with UV detection, acids like phosphoric acid can be used; however, for methods intended for mass spectrometry (MS) detection, volatile acids like formic acid are required to ensure compatibility with the MS interface. sielc.com

The compound's structure, featuring a nitro-substituted aromatic ring, allows for highly sensitive detection using UV-Vis or Photodiode Array (PDA) detectors. The extensive conjugation in the molecule results in strong absorbance in the UV-visible spectrum, enabling low detection limits. A PDA detector offers the additional advantage of providing spectral data for the analyte peak, which aids in peak identification and purity assessment.

When coupled with a Mass Spectrometry (MS) detector, HPLC provides not only retention time data but also mass-to-charge ratio information, offering a high degree of specificity and confirming the identity of the analyte.

Table 1: Illustrative HPLC Method Parameters for Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column for separating polar to moderately nonpolar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Gradient elution (e.g., 5% to 95% B over 15 minutes) provides good separation of the main analyte from potential impurities. Formic acid is a volatile modifier suitable for MS detection. sielc.com
Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL Standard volume for analytical HPLC.
Detection PDA: 210-400 nmUV-Vis: ~254 nm or lambda max PDA allows for full spectral analysis. A single wavelength can be used for quantification.

| MS Detection | Electrospray Ionization (ESI), Positive Mode | The primary amine is readily protonated, making positive mode ESI a sensitive ionization technique. |

Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is restricted to thermally stable and volatile compounds. Due to its polarity and low volatility stemming from the primary amine group, Benzenemethanamine, 2-amino-3-bromo-5-nitro- cannot be directly analyzed by GC. sigmaaldrich.com Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comnih.gov

Derivatization targets the active hydrogen on the primary amine. Common approaches include:

Silylation: Reaction with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a silyl (B83357) group (e.g., TBDMS or TMS), which significantly increases volatility. sigmaaldrich.comnih.gov

Acylation: Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to form stable, volatile acyl derivatives. nih.gov

Once derivatized, the compound can be readily analyzed by GC-MS. A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for separation. The mass spectrometer, often operating with electron impact (EI) ionization, provides characteristic fragmentation patterns that serve as a fingerprint for the compound, allowing for unambiguous identification and quantification. sigmaaldrich.com

Table 2: Representative GC-MS Method for Derivatized Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Parameter Condition Rationale
Derivatization Reagent: MTBSTFA in AcetonitrileConditions: Heat at 100 °C for 1-4 hours Silylation effectively blocks the polar amine group, increasing volatility for GC analysis. sigmaaldrich.com
GC Column SLB-5ms or Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film A non-polar stationary phase is suitable for the less polar derivative. nih.gov
Carrier Gas Helium, constant flow ~1.2 mL/min Inert carrier gas standard for GC-MS.
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 300 °C, hold 5 min Temperature gradient ensures separation from other components and elution of the high-boiling point derivative.
Inlet Temp. 280 °C Ensures complete vaporization of the derivatized analyte.
MS Interface Transfer Line: 290 °CIon Source: 230 °C (EI) Maintains the analyte in the gas phase and promotes fragmentation.

| Detection | Mass Spectrometer (Scan or SIM mode) | Full scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |

Supercritical Fluid Chromatography (SFC) Methodologies for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both normal-phase LC and GC, offering unique selectivity and efficiency, particularly for polar and chiral compounds. chromatographytoday.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com Supercritical CO₂ is non-polar, but its elution strength can be readily modified by adding a polar organic solvent, known as a modifier (e.g., methanol). rsc.org

For a polar analyte like Benzenemethanamine, 2-amino-3-bromo-5-nitro-, SFC provides a normal-phase separation mechanism with several advantages. The low viscosity of the supercritical fluid mobile phase allows for faster separations and higher efficiencies compared to HPLC. chromatographytoday.com Method development in SFC involves screening different stationary phases (columns) and co-solvents to achieve the desired separation. Polar stationary phases, such as those with diol or cyano ligands, are often effective for polar analytes. mdpi.com The use of additives in the modifier, such as ammonium (B1175870) acetate (B1210297), can significantly improve the peak shape of basic compounds. tandfonline.com SFC is also considered a "green" technology due to its significant reduction in organic solvent consumption. chromatographyonline.com

Table 3: Potential SFC Method Parameters for Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Parameter Condition Rationale
Column Diol or Cyano (CN) phase, 150 mm x 4.6 mm, 3 µm Polar stationary phases provide retention and selectivity for polar analytes in SFC. mdpi.com
Mobile Phase A: Supercritical CO₂B: Methanol with 10 mM Ammonium Acetate Methanol acts as a polar modifier to elute the compound. rsc.org Ammonium acetate is an additive used to improve the peak shape of basic amines. tandfonline.com
Gradient 5% to 40% B over 5 minutes A gradient elution is effective for screening and optimizing separations.
Flow Rate 3.0 mL/min Higher flow rates are possible in SFC due to low mobile phase viscosity, leading to faster analysis. chromatographytoday.com
Back Pressure 150 bar Maintains the CO₂ in its supercritical state.
Column Temp. 40 °C Affects fluid density and selectivity.

| Detection | PDA Detector or MS | The analyte is UV-active; SFC is also highly compatible with MS detection. chromatographyonline.com |

Planar Chromatography (TLC, HPTLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are simple, rapid, and cost-effective planar chromatography techniques. They are exceptionally useful for the qualitative analysis of Benzenemethanamine, 2-amino-3-bromo-5-nitro-, particularly for monitoring the progress of its synthesis or subsequent chemical reactions. researchgate.net

In this technique, the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel for a polar compound. The plate is then placed in a chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and components of the sample separate based on their differential partitioning between the stationary and mobile phases. The compound's polarity suggests it will be strongly retained on a silica plate, requiring a relatively polar mobile phase for elution.

The position of the compound is identified by its Retention Factor (Rf). Due to the nitro-amino chromophores, the compound is likely a colored spot, but visualization can be enhanced under UV light (typically at 254 nm). HPTLC offers improved resolution, higher sensitivity, and better reproducibility compared to conventional TLC.

Table 4: Example TLC System for Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Parameter Condition/Procedure Rationale
Stationary Phase Silica gel 60 F₂₅₄ plates Polar silica gel is the standard stationary phase for adsorptive separation of polar organic molecules.
Mobile Phase Ethyl Acetate / Hexane (e.g., 70:30 v/v) A mixture of solvents with different polarities allows for fine-tuning the Rf value to an optimal range (0.3-0.5).
Application Spot sample solution using a capillary tube. Simple application for qualitative analysis.
Development In a closed chamber saturated with mobile phase vapor. Ensures reproducible separation.

| Visualization | 1. Direct visual inspection (if colored)2. UV lamp (254 nm) | The conjugated aromatic system will quench fluorescence on the F₂₅₄ indicator plate, appearing as a dark spot. |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a superior level of analytical information, combining resolving power with specific identification capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

For applications requiring the highest sensitivity and selectivity, such as trace-level quantification in complex matrices or the identification of process-related impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique. researchgate.netchimia.ch This method couples the separation power of HPLC with the detection capabilities of a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument.

The analysis is commonly performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]⁺) of Benzenemethanamine, 2-amino-3-bromo-5-nitro-, which is referred to as the precursor ion. This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to monitor for one or more specific, characteristic fragment ions, known as product ions.

This precursor-to-product ion transition is unique to the analyte, providing an exceptionally high degree of selectivity and virtually eliminating matrix interferences. This allows for accurate quantification at parts-per-billion (ppb) levels or lower, making it ideal for impurity profiling in drug substances or other materials. nih.gov

Table 5: Hypothetical LC-MS/MS (MRM) Parameters for Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Parameter Value Description
Parent Compound Benzenemethanamine, 2-amino-3-bromo-5-nitro- Analyte of interest.
Formula C₇H₇BrN₂O₂ Chemical formula.
Monoisotopic Mass 229.97 g/mol Exact mass used for high-resolution MS.
Ionization Mode ESI Positive Electrospray ionization, positive polarity.
Precursor Ion ([M+H]⁺) m/z 230.9 The protonated molecular ion selected in Q1.
Product Ion 1 m/z 213.9 A potential fragment corresponding to the loss of NH₃ (ammonia).
Product Ion 2 m/z 183.9 A potential fragment corresponding to the loss of NH₃ and NO.

| Mode of Operation | Multiple Reaction Monitoring (MRM) | For high sensitivity and selective quantitative analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the separation and identification of volatile by-products and impurities that may be present in samples of Benzenemethanamine, 2-amino-3-bromo-5-nitro-. The successful analysis of aromatic amines by GC often requires careful method development to prevent issues such as peak tailing, which can arise from the interaction of the basic amine group with the stationary phase of the GC column. To mitigate these effects, derivatization of the amine group is a common strategy, although direct analysis on a deactivated column is also possible.

In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase. Upon elution from the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that provides a molecular fingerprint of the compound.

The fragmentation pattern of Benzenemethanamine, 2-amino-3-bromo-5-nitro- in the mass spectrometer can be predicted based on its structure. The molecular ion peak would be expected, although its intensity may vary. Key fragmentation pathways would likely involve the loss of the aminomethyl group, cleavage of the bromine atom, and fragmentation of the nitro group. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Illustrative GC-MS Fragmentation Data for Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Fragment Ion Proposed Structure Plausible m/z Significance
[M]+•C7H7Br N2O2+•246/248Molecular Ion
[M-CH2NH2]+C6H4BrNO2+216/218Loss of aminomethyl group
[M-NO2]+C7H7BrN+200/202Loss of nitro group
[M-Br]+C7H7N2O2+167Loss of bromine atom
[C6H4NH2]+C6H6N+92Fragment of the aromatic ring

Note: This data is illustrative and based on the predicted fragmentation of the target compound. Actual experimental data may vary.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Charged Species Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique for the separation and identification of charged species. This method is particularly well-suited for the analysis of compounds like Benzenemethanamine, 2-amino-3-bromo-5-nitro-, which can be protonated to form a positively charged ion in an acidic buffer. CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry.

In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied across the capillary, components of the sample migrate at different velocities based on their charge-to-size ratio, a phenomenon known as electrophoretic mobility. The separated components are then introduced into the mass spectrometer for detection.

For the analysis of aromatic amines by CE-MS, a low pH buffer is often employed to ensure the protonation of the amine group. The choice of electrolyte is crucial and should be volatile to be compatible with the mass spectrometer's interface. Formic acid or ammonium formate (B1220265) solutions are commonly used. To enhance sensitivity, in-line preconcentration techniques, such as field-amplified sample stacking, can be utilized.

Expected CE-MS Parameters for Benzenemethanamine, 2-amino-3-bromo-5-nitro- Analysis

Parameter Condition
CapillaryFused-silica, 50 µm i.d., 50-75 cm length
Background Electrolyte25 mM Ammonium formate/formic acid, pH 3.5
InjectionHydrodynamic or Electrokinetic
Separation Voltage20-30 kV
MS Ionization ModeElectrospray Ionization (ESI), Positive Mode
MS DetectionFull scan or Selected Ion Monitoring (SIM)

Note: These parameters are based on general methods for the analysis of aromatic amines and may require optimization for the specific target compound.

Electrochemical Detection Methodologies

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds. The presence of the nitro group in Benzenemethanamine, 2-amino-3-bromo-5-nitro- makes it an ideal candidate for electrochemical detection, as nitroaromatic compounds are readily reduced at an electrode surface.

Voltammetry techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox behavior of electroactive species and for their quantification. In these methods, a potential is applied to a working electrode, and the resulting current is measured as a function of the applied potential.

The electrochemical reduction of the nitro group on an aromatic ring typically proceeds in a multi-step process, which can be influenced by the pH of the solution and the presence of other substituents on the ring. The amino and bromo groups on the benzene ring of the target compound will affect the electron density of the aromatic system and, consequently, the reduction potential of the nitro group. In acidic media, the nitro group is often irreversibly reduced to a hydroxylamine, which can be further reduced to an amine at more negative potentials.

DPV is a particularly sensitive voltammetric technique that can be used for the quantification of nitroaromatic compounds at low concentrations. The peak current in a DPV experiment is directly proportional to the concentration of the analyte, allowing for the construction of a calibration curve for quantitative analysis.

Representative Voltammetric Data for Nitroaromatic Compounds

Technique Parameter Typical Value Range for Nitroaromatic Reduction
Cyclic Voltammetry (CV)Cathodic Peak Potential (Epc)-0.4 to -0.8 V (vs. Ag/AgCl) in acidic to neutral media
Differential Pulse Voltammetry (DPV)Peak Potential (Ep)-0.3 to -0.7 V (vs. Ag/AgCl) in acidic to neutral media
Limit of Detection (LOD)10⁻⁷ to 10⁻⁸ M

Note: The specific potentials are dependent on the electrode material, pH, and the exact structure of the nitroaromatic compound.

Amperometric detection is another electrochemical technique that can be employed for the quantification of Benzenemethanamine, 2-amino-3-bromo-5-nitro-. In this method, a constant potential is applied to the working electrode, and the resulting current is measured over time. The applied potential is chosen to be in the region where the electrochemical reaction of the analyte occurs at a mass-transport-limited rate.

For the detection of the target compound, the potential would be set to a value at which the nitro group is efficiently reduced. The measured current is directly proportional to the concentration of the analyte in the solution. Amperometry is often used as a detection method in flow-based systems, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

Spectrophotometric Quantification Methods

Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum.

UV-Vis spectrophotometry is a simple, rapid, and non-destructive technique for determining the concentration of an analyte in a solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Aromatic compounds with nitro and amino groups, such as Benzenemethanamine, 2-amino-3-bromo-5-nitro-, typically exhibit strong absorption in the UV-Vis region. The position of the maximum absorbance (λmax) is influenced by the electronic structure of the molecule, including the nature and position of the substituents on the aromatic ring. The nitro group acts as a strong chromophore, and its interaction with the amino group (an auxochrome) can lead to a bathochromic (red) shift in the absorption maximum.

To determine the concentration of the target compound in a solution, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve.

Estimated UV-Vis Absorption Data for Substituted Nitroanilines

Compound Substituents Estimated λmax (nm)
4-Nitroaniline4-NO2, 1-NH2~380
2-Bromo-4-nitroaniline2-Br, 4-NO2, 1-NH2~390-400
Benzenemethanamine, 2-amino-3-bromo-5-nitro-2-NH2, 3-Br, 5-NO2, 1-CH2NH2~395-410

Note: The λmax values are estimations based on the electronic effects of the substituents on the aniline (B41778) chromophore and may vary depending on the solvent.

Fluorescence Spectroscopy (if applicable to derivatives or probes)

There is no information in the available scientific literature regarding the intrinsic fluorescence of Benzenemethanamine, 2-amino-3-bromo-5-nitro- or the development of its derivatives or specific probes for analysis via fluorescence spectroscopy.

Sample Preparation Methodologies for Complex Matrices (non-biological, non-clinical)

No validated or published sample preparation methodologies, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), were found for the isolation and purification of Benzenemethanamine, 2-amino-3-bromo-5-nitro- from any complex non-biological or non-clinical matrices (e.g., environmental, industrial, or chemical reaction samples). While general methods for similar compounds exist, specific parameters like solvent choice, pH, and solid-phase material would require empirical determination for this specific analyte. thermofisher.comnih.gov

Future Research Directions and Emerging Paradigms in the Study of Benzenemethanamine, 2 Amino 3 Bromo 5 Nitro

Exploration of Novel and Sustainable Synthetic Pathways

The traditional methods for synthesizing complex aromatic amines often involve harsh conditions, multiple steps, and the generation of significant waste. Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic routes to Benzenemethanamine, 2-amino-3-bromo-5-nitro-.

Photoredox Catalysis and Electrochemistry in Aromatic Amine Synthesis

Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. nih.govnih.gov For the synthesis of aromatic amines, these techniques can facilitate challenging bond formations under mild conditions. acs.orgacs.orgnih.gov Future research could explore the application of these methods to the synthesis of Benzenemethanamine, 2-amino-3-bromo-5-nitro-.

For instance, a potential photoredox-catalyzed approach could involve the late-stage amination of a suitable precursor. The development of such a process would be a significant step forward in the sustainable synthesis of this and related compounds. Similarly, electrochemical methods could be employed for the selective reduction of a nitro group or the introduction of the amino or bromo substituents, avoiding the use of harsh chemical oxidants or reductants. researchgate.net

Table 1: Potential Photoredox and Electrochemical Synthetic Approaches

Method Proposed Transformation Potential Advantages Key Research Challenges
Photoredox Catalysis Late-stage C-H amination of a 3-bromo-5-nitro-benzyl precursor. High functional group tolerance, mild reaction conditions, use of visible light as a renewable energy source. Catalyst selection, optimization of reaction conditions to ensure high regioselectivity, and managing potential side reactions due to the multiple functional groups.
Electrochemistry Selective reduction of the nitro group to an amine in a precursor molecule. Avoidance of stoichiometric metal reductants, precise control over reaction potential, potential for high chemoselectivity. Electrode material selection, electrolyte optimization, and preventing over-reduction or undesired side reactions on the aromatic ring.

Flow Chemistry and Continuous Processing for Enhanced Efficiency

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. durham.ac.uknih.govd-nb.info The application of flow chemistry to the synthesis of Benzenemethanamine, 2-amino-3-bromo-5-nitro- could lead to significant improvements in efficiency and safety, particularly when dealing with potentially hazardous reagents or intermediates. mt.com

A multi-step continuous flow process could be designed to telescope several synthetic steps without the need for isolating intermediates. nih.gov For example, the nitration, bromination, and reduction steps could potentially be performed in a continuous sequence, minimizing handling and reaction times. Research in this area would focus on reactor design, optimization of reaction parameters (temperature, pressure, flow rate), and the integration of in-line analytical techniques for real-time monitoring and control. mdpi.com

Development of New Reaction Methodologies Exploiting its Unique Reactivity Profile

The unique substitution pattern of Benzenemethanamine, 2-amino-3-bromo-5-nitro- presents both challenges and opportunities for the development of new reaction methodologies. The interplay of the electron-donating amino group and the electron-withdrawing nitro and bromo groups creates a distinct electronic landscape on the aromatic ring, which could be exploited for highly selective functionalization.

Highly Selective Functionalization of Multi-Substituted Aromatic Systems

Future research will likely focus on developing methods for the highly selective functionalization of the aromatic ring of Benzenemethanamine, 2-amino-3-bromo-5-nitro-. This could involve electrophilic aromatic substitution reactions, where the existing substituents would direct incoming electrophiles to specific positions. nih.gov The development of catalytic systems that can override the inherent directing effects of the existing substituents would be a particularly exciting avenue of research, allowing for the introduction of new functional groups at previously inaccessible positions. wikipedia.org

Table 2: Potential Selective Functionalization Strategies

Reaction Type Target Position Rationale for Selectivity Potential Applications
Electrophilic Aromatic Substitution C4 or C6 The amino group is a strong ortho-, para-director, potentially activating these positions towards electrophilic attack. Introduction of additional functional groups to modulate the electronic or steric properties of the molecule.
Directed ortho-Metalation C6 The benzylic amine could act as a directing group, facilitating metalation at the adjacent ortho position. Synthesis of novel derivatives with functional groups at the C6 position for applications in materials science or medicinal chemistry.
Nucleophilic Aromatic Substitution C3 (replacement of bromine) The presence of the strongly electron-withdrawing nitro group could activate the ring towards nucleophilic attack, potentially enabling the displacement of the bromo substituent. Introduction of a wide range of nucleophiles to create a library of new compounds with diverse properties.

C-H Activation Strategies Involving the Benzylic Amine or Aromatic Ring

C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. rsc.org For Benzenemethanamine, 2-amino-3-bromo-5-nitro-, there are two main types of C-H bonds that could be targeted: the benzylic C-H bonds of the aminomethyl group and the remaining aromatic C-H bonds.

Future research could explore the development of catalytic systems for the selective C-H activation of the benzylic position, which would allow for the introduction of a variety of functional groups. researchgate.netresearchgate.netmdpi.com This could lead to the synthesis of novel derivatives with modified properties. Additionally, the development of methods for the direct C-H activation of the aromatic ring would provide a powerful tool for the synthesis of complex molecules without the need for pre-functionalized starting materials. acs.org

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and the rational design of new molecules and catalysts. nih.govescholarship.org For a molecule as complex as Benzenemethanamine, 2-amino-3-bromo-5-nitro-, computational modeling can provide invaluable insights into its structure, reactivity, and potential applications. mit.edu

Future research in this area will likely focus on the use of advanced computational methods, such as density functional theory (DFT), to study the electronic structure and reactivity of this molecule in detail. nih.gov These studies could be used to predict the regioselectivity of various reactions, to understand the mechanism of catalytic processes, and to design new derivatives with specific desired properties. For example, computational screening could be used to identify promising candidates for new catalysts or to predict the biological activity of novel derivatives. researchgate.net

Table 3: Application of Computational Modeling in the Study of Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Computational Method Research Objective Expected Outcomes
Density Functional Theory (DFT) Elucidate the electronic structure and predict reactivity. Calculation of molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and prediction of the most likely sites for electrophilic and nucleophilic attack.
Transition State Theory Investigate reaction mechanisms and predict reaction barriers. Identification of transition state structures and calculation of activation energies for various potential reaction pathways, providing insights into reaction feasibility and selectivity.
Molecular Docking Predict potential biological activity. Simulation of the binding of the molecule to the active sites of various proteins, allowing for the identification of potential biological targets and the rational design of new drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Develop models to predict the properties of new derivatives. Creation of statistical models that correlate the structural features of a series of related compounds with their observed properties, enabling the prediction of the properties of new, unsynthesized molecules.

Machine Learning Approaches for Reaction Outcome Prediction and Synthesis Planning

The complexity of molecules like Benzenemethanamine, 2-amino-3-bromo-5-nitro- presents a challenge for traditional synthesis planning. Machine learning (ML) offers a powerful paradigm to navigate this complexity by predicting reaction outcomes and optimizing synthetic routes. mit.eduacs.orgnih.gov

Future research can focus on developing bespoke ML models trained on datasets of reactions involving substituted anilines and benzylamines. These models, often employing neural networks or graph-based representations, can learn the intricate relationships between reactants, reagents, and reaction conditions to predict the most likely product of a given transformation. mit.eduacs.org For instance, a model could be trained to predict the regioselectivity of further functionalization on the aromatic ring or the reactivity of the aminomethyl group in the presence of the other substituents.

Synthesis planning, or retrosynthesis, is another area ripe for ML application. mit.eduacs.org By treating retrosynthesis as a "translation" problem, sequence-to-sequence models can suggest viable disconnections and precursor molecules. youtube.com An ML-driven retrosynthesis tool could analyze the structure of Benzenemethanamine, 2-amino-3-bromo-5-nitro- and propose the most efficient pathways from commercially available starting materials, potentially uncovering non-intuitive routes that a human chemist might overlook.

Table 1: Hypothetical Input Data for a Reaction Prediction Model

Reactant A Reactant B Catalyst Solvent Temperature (°C) Predicted Yield (%)
2-amino-3-bromo-5-nitro-benzenemethanamine Acetic Anhydride (B1165640) None Dichloromethane 25 95
2-amino-3-bromo-5-nitro-benzenemethanamine Benzaldehyde (B42025) Acetic Acid Ethanol (B145695) 78 82

Data-Driven Discovery of Novel Chemical Applications

The potential applications of Benzenemethanamine, 2-amino-3-bromo-5-nitro- are largely unexplored. Data-driven approaches, particularly quantitative structure-activity relationship (QSAR) modeling, can accelerate the discovery of new functionalities. By correlating the structural features (descriptors) of a molecule with its observed activity, these models can predict the utility of novel compounds.

Researchers can compute a wide range of molecular descriptors for the target compound, such as electronic properties, steric parameters, and topological indices. These descriptors can then be fed into models trained on large databases of compounds with known biological activities or material properties. This "virtual screening" process can identify potential applications, for example, as a precursor for pharmaceuticals or as a building block for organic electronic materials, thereby guiding experimental efforts. mdpi.com

Table 2: Selected Molecular Descriptors for Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Descriptor Value Significance
Molecular Weight 262.05 g/mol Influences solubility, diffusion, and bioavailability.
LogP (Octanol-Water Partition Coefficient) ~2.85 (estimated) Predicts hydrophobicity and membrane permeability.
Number of Hydrogen Bond Donors 2 (two -NH2 groups) Key for molecular recognition and binding.
Number of Hydrogen Bond Acceptors 4 (two -NH2, two -NO2) Important for intermolecular interactions.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To fully leverage machine learning and data-driven models, a rapid and reliable method for synthesizing and testing compounds is required. Automated synthesis and high-throughput experimentation (HTE) platforms provide this capability. google.commrs-j.orgacs.org These systems use robotics and software to perform large numbers of experiments in parallel, allowing for the rapid optimization of reaction conditions and the creation of compound libraries. chemspeed.comnih.gov

The synthesis of Benzenemethanamine, 2-amino-3-bromo-5-nitro- and its derivatives could be adapted to an automated flow chemistry platform. In such a setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. This approach not only accelerates synthesis but also improves safety and reproducibility. The data generated from these automated experiments—both successes and failures—can be used to refine the ML models discussed previously, creating a closed loop of design, synthesis, and testing that accelerates the discovery cycle.

Table 3: Hypothetical Parameters for Automated Flow Synthesis

Parameter Module 1 (Nitration) Module 2 (Bromination) Module 3 (Reduction)
Reagent Input 2-aminobenzylamine N-Bromosuccinimide Iron Powder
Solvent Sulfuric Acid Acetonitrile (B52724) Acetic Acid
Flow Rate (mL/min) 0.5 1.0 0.8
Reactor Temperature (°C) 10 60 90
Residence Time (min) 15 30 45

Interdisciplinary Research Opportunities with Chemical Engineering and Material Science

The study of Benzenemethanamine, 2-amino-3-bromo-5-nitro- is not confined to organic chemistry. Significant opportunities exist for collaboration with chemical engineers and material scientists.

Chemical Engineering: Chemical engineers can play a crucial role in optimizing the synthesis of this compound for larger-scale production. researchgate.net This involves moving beyond laboratory-scale batch reactions to develop continuous, scalable processes. Research in this area would focus on reaction kinetics, thermodynamic modeling, and reactor design to ensure an efficient, safe, and cost-effective manufacturing process. Such collaborations bridge the gap between lab-scale discovery and industrial applicability.

Material Science: While excluding the study of the compound's intrinsic material properties, its polyfunctional nature makes it an attractive building block, or monomer, for the synthesis of new materials. rice.edu Material scientists could collaborate to incorporate this molecule into larger structures, such as polymers or metal-organic frameworks (MOFs). The amine and aminomethyl groups offer sites for polymerization, while the bromo- and nitro- groups can be used for post-synthesis modification. This research would focus on the synthetic methods to create these new materials, leveraging the unique structural and electronic features of the core molecule.

Table 4: Potential Interdisciplinary Research Projects

Field Research Focus Objective
Chemical Engineering Process Development & Scale-Up Design a pilot-scale continuous flow reactor for the efficient synthesis of the title compound.
Chemical Engineering Reaction Kinetic Modeling Develop a comprehensive kinetic model to optimize yield and minimize byproducts.
Material Science Polymer Synthesis Utilize the compound as a monomer in condensation polymerization to create novel polyamides or polyimines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-amino-3-bromo-5-nitrobenzenemethanamine, and how can reaction yields be maximized?

  • Methodological Answer :

  • Stepwise functionalization is recommended to avoid substituent interference. Begin with nitration of bromobenzene derivatives, followed by amination. Use HNO₃/H₂SO₄ for nitration (controlled at 0–5°C to prevent over-nitration) and catalytic hydrogenation (e.g., Pd/C) for nitro group reduction to amine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Yields >70% are achievable with inert atmosphere conditions (N₂/Ar) to prevent oxidation of the amino group .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Amino protons appear as broad singlets (~δ 5.0–6.0 ppm), while aromatic protons show splitting patterns consistent with substituent positions (e.g., nitro groups deshield adjacent protons) .
  • ¹³C NMR : Nitro groups induce downfield shifts (~δ 140–150 ppm for C-NO₂), and bromine causes distinct coupling in DEPT spectra .
  • IR : Strong N-H stretches (~3300–3500 cm⁻¹), C-Br (~600 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520/1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (calc. ~245 g/mol) .

Q. What physicochemical properties are critical for experimental handling?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use DMSO for biological assays to enhance dissolution .
  • Stability : Light-sensitive due to the nitro group; store in amber vials at –20°C. Degradation products (e.g., nitroso derivatives) can be monitored via TLC .
  • Melting Point : Expected range 180–200°C (compare with DSC data for batch consistency) .

Advanced Research Questions

Q. How can competing side reactions during bromination and nitration be minimized?

  • Methodological Answer :

  • Regioselective Bromination : Use directing groups (e.g., –NH₂) to position bromine at the meta position relative to nitro. Lewis acids (FeBr₃) enhance selectivity .
  • Nitration Control : Low-temperature nitration (0–5°C) with fuming HNO₃ reduces poly-nitration. Computational modeling (DFT) predicts reactive sites to guide synthetic design .

Q. What is the electronic influence of the substituents on nucleophilic aromatic substitution (NAS) reactivity?

  • Methodological Answer :

  • Nitro Group : Strong electron-withdrawing meta-director enhances NAS at the para position.
  • Bromine : Weakly deactivating but ortho/para-directing. Combined with –NH₂ (activating, meta-directing), the net effect favors substitution at the least hindered position.
  • Kinetic Studies : Use Hammett plots (σ values) to correlate substituent effects with reaction rates. Polar aprotic solvents (e.g., DMF) stabilize transition states .

Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., rat liver S9 fraction). Nitro groups may undergo reduction in vivo, altering activity .
  • Bioavailability : Measure logP (octanol/water) to evaluate membrane permeability. Structural analogs with logP ~2.7 show optimal CNS penetration for neurotransmitter studies .
  • Dose-Response Curves : Use Hill slopes to compare potency (EC₅₀) across models. Contradictions may arise from species-specific receptor affinities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzenemethanamine, 2-amino-3-bromo-5-nitro-
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Reactant of Route 2
Benzenemethanamine, 2-amino-3-bromo-5-nitro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.